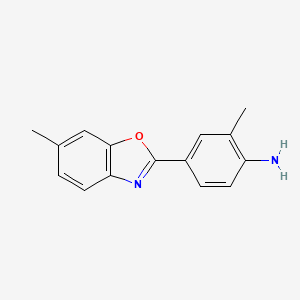

2-methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline

Overview

Description

Synthesis Analysis

The synthesis of related benzoxazole derivatives involves condensation reactions, showcasing the versatility of aniline derivatives in forming complex structures. For example, novel [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-L] [methylene] aniline derivatives have been synthesized through the condensation of 1-(5,7-dichloro-1,3- benzoxazol-2-yl)-3- substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives with aromatic amines, characterized by various spectroscopic techniques (Jayanna et al., 2012).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been detailed through spectroscopic methods and X-ray diffraction. Research demonstrates the structure of such compounds through DFT calculations and vibrational properties studies, highlighting the alignment between molecular structure optimization by DFT and crystal structure determined by X-ray single crystal diffraction (Qing-mei Wu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving benzoxazole derivatives often lead to the formation of heterocyclic compounds, as seen in the synthesis of 2,5,1-benzoxazasilepines via the reaction of o-lithio-N-(2-lithiooxyethyl)-N-methyl-aniline with dichlorodialkylsilanes or silicon tetrachloride (Kostas et al., 1997). This underscores the compound's reactivity and potential for creating complex molecular architectures.

Physical Properties Analysis

The physical properties of benzoxazole derivatives can be inferred from their synthesis conditions and molecular structure. For instance, the reaction conditions, such as solvent and temperature, significantly impact the properties of the synthesized compounds. The synthesis process often involves optimizing these conditions to achieve the desired physical properties.

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives are closely related to their structural features. For example, the presence of methyl and benzoxazolyl groups influences the compound's reactivity, making it a candidate for further functionalization. Studies show that these compounds exhibit antimicrobial, antioxidant, and larvicidal activities, indicating a wide range of chemical properties that can be exploited in various applications (Jayanna et al., 2012).

Scientific Research Applications

Antimicrobial Activity and Organic Synthesis

Novel quinazolinone derivatives, including structures related to 2-methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline, have been synthesized and evaluated for their antimicrobial activity. The preparation involved reactions with primary aromatic amines, showcasing the compound's utility in generating potentially bioactive molecules (Habib, Hassan, & El‐Mekabaty, 2012).

Polymer Science and Material Chemistry

In polymer science, the compound has contributed to the understanding of the polymerization mechanism of methylol-functional benzoxazine monomers. These findings are crucial for the development of new materials with improved thermal and mechanical properties (Baqar, Agag, Huang, Maia, Qutubuddin, & Ishida, 2012).

Heterocyclic Chemistry

The compound's derivatives have been explored for synthesizing heterocyclic structures, such as 2,5,1-benzoxazasilepines, by reacting with dichlorodialkylsilanes or silicon tetrachloride. This research underscores the compound's versatility in generating novel heterocyclic compounds with potential applications in materials science and catalysis (Kostas, Screttas, Raptopoulou, & Terzis, 1997).

Synthetic Organic Chemistry

The compound has also been utilized in the synthesis of benzoxazole derivatives with antiprotozoal and antimicrobial activities, demonstrating its utility in medicinal chemistry as a scaffold for designing new therapeutic agents (Abdelgawad, Al-Sanea, Zaki, Mohamed, Khan, Tekwani, Chittiboyina, Khan, Al-Warhi, Aljaeed, Alotaibi, Alkhaldi, & Elshemy, 2021).

Advanced Materials

Research on the electric dipole moments of aniline derivatives, including structures similar to 2-methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline, has provided insights into their potential applications in electronic materials and devices. These studies are essential for the development of materials with specific electronic properties (Cumper & Singleton, 1967).

properties

IUPAC Name |

2-methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-3-6-13-14(7-9)18-15(17-13)11-4-5-12(16)10(2)8-11/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWHJJPYTXSBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)

![1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)

![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)

![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)

![methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4627729.png)

![2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide](/img/structure/B4627739.png)

![2-(4-fluorophenyl)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B4627774.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4627779.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627782.png)